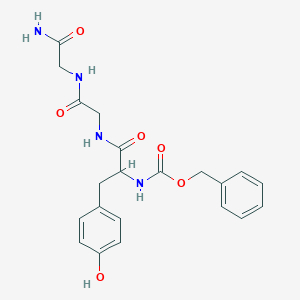
Carbobenzyloxy-L-tyrosylglycylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-tyrosylglycylglycinamide typically involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process begins with the protection of the amino groups using the carbobenzyloxy (Cbz) group. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy separation and purification .
化学反応の分析
Types of Reactions
Carbobenzyloxy-L-tyrosylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide can be reduced to remove the Cbz protecting group, typically using catalytic hydrogenation.
Substitution: The amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones from the tyrosine residue.
Reduction: Removal of the Cbz group, yielding the free peptide.
Substitution: Hydrolysis products, including individual amino acids.
科学的研究の応用
Carbobenzyloxy-L-tyrosylglycylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
作用機序
The mechanism of action of Carbobenzyloxy-L-tyrosylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest .
類似化合物との比較
Carbobenzyloxy-L-tyrosylglycylglycinamide can be compared with other similar compounds, such as:
Carbobenzyloxy-L-tryptophylglycine: Similar in structure but contains tryptophan instead of tyrosine.
Carbobenzyloxy-L-phenylalanylglycine: Contains phenylalanine instead of tyrosine.
Carbobenzyloxy-L-alanylglycylglycine: Contains alanine instead of tyrosine.
These compounds share similar synthetic routes and applications but differ in their specific interactions and properties due to the different amino acid residues .
特性
CAS番号 |
160683-14-7 |
|---|---|
分子式 |
C21H24N4O6 |
分子量 |
428.4 g/mol |
IUPAC名 |
benzyl N-[1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H24N4O6/c22-18(27)11-23-19(28)12-24-20(29)17(10-14-6-8-16(26)9-7-14)25-21(30)31-13-15-4-2-1-3-5-15/h1-9,17,26H,10-13H2,(H2,22,27)(H,23,28)(H,24,29)(H,25,30) |
InChIキー |
ATUQMBJMFAUUET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


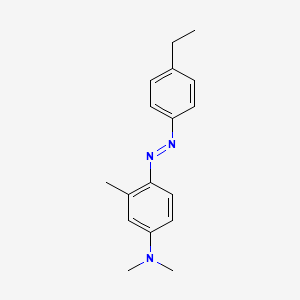
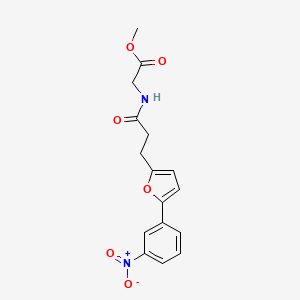
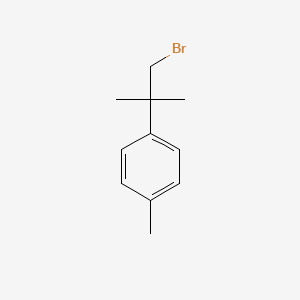
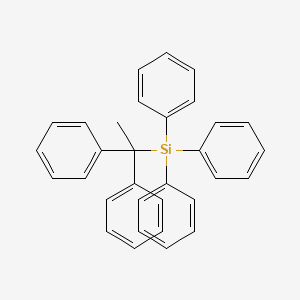
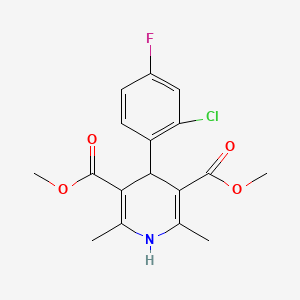

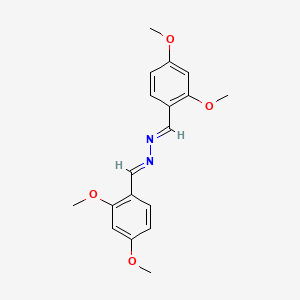

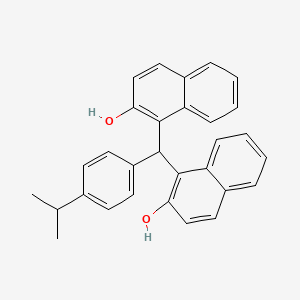
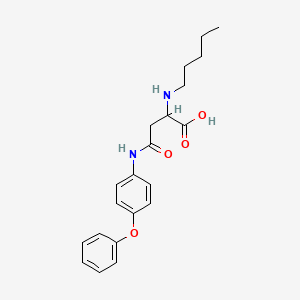
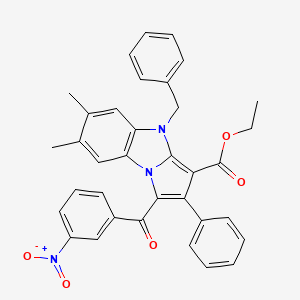
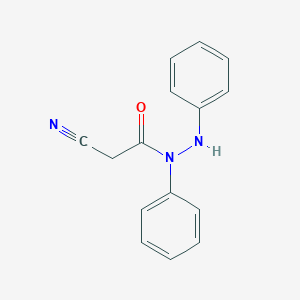
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)

